Resolvin D2-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

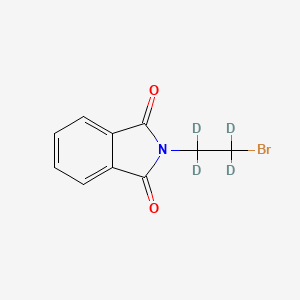

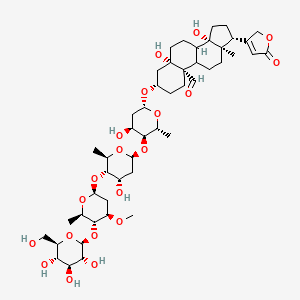

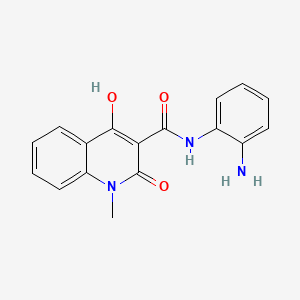

La Résolvine D2-d5 est un médiateur spécialisé pro-résolutif dérivé des acides gras oméga-3, en particulier de l’acide docosahexaénoïque. Il s’agit d’une forme deutérée de la Résolvine D2, ce qui signifie qu’elle contient des atomes de deutérium au lieu d’atomes d’hydrogène. Ce composé joue un rôle crucial dans la résolution de l’inflammation, en favorisant la cessation de l’infiltration des neutrophiles, en stimulant l’élimination des cellules apoptotiques par les macrophages et en contribuant au remodelage tissulaire et à l’homéostasie .

Mécanisme D'action

La Résolvine D2-d5 exerce ses effets par le biais de multiples cibles et voies moléculaires :

Trafic des leucocytes : Elle réduit les interactions leucocytes-endothélium en stimulant la production d’oxyde nitrique et en modulant l’expression des récepteurs d’adhésion des leucocytes.

Phagocytose des macrophages : Elle améliore l’élimination des cellules apoptotiques et favorise le remodelage tissulaire.

Production de cytokines : Elle diminue la production de cytokines pro-inflammatoires, réduisant ainsi l’inflammation

Analyse Biochimique

Biochemical Properties

Resolvin D2-d5, like its parent compound Resolvin D2, plays a crucial role in biochemical reactions. It is produced for termination of neutrophil infiltration, stimulation of the clearance of apoptotic cells by macrophages, and promotion of tissue remodeling and homeostasis . It interacts with various enzymes, proteins, and other biomolecules, controlling microbial sepsis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Resolvin D2 promotes the switch of macrophages toward their anti-inflammatory phenotype and increases their secretion of pro-myogenic factors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It directly targets myogenic cells and promotes their differentiation and the expansion of the pool of myogenic progenitor cells leading to increased myogenesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that Resolvin D2 targets both inflammation and myogenesis leading to enhanced muscle function compared to glucocorticoids .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La Résolvine D2-d5 est synthétisée par l’oxygénation séquentielle de l’acide docosahexaénoïque par les enzymes 15-lipoxygénase et 5-lipoxygénase. Le processus implique l’incorporation d’atomes de deutérium dans la molécule, ce qui peut être réalisé par des réactions d’échange de deutérium ou en utilisant des précurseurs deutérés .

Méthodes de production industrielle : La production industrielle de la Résolvine D2-d5 implique l’utilisation de normes lipidiques de haute pureté et d’équipements spécialisés pour l’incorporation du deutérium. Le processus comprend généralement l’utilisation de la chromatographie en phase gazeuse ou de la chromatographie liquide couplée à la spectrométrie de masse pour la quantification et la purification du composé .

Analyse Des Réactions Chimiques

Types de réactions : La Résolvine D2-d5 subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles pour son activité biologique et sa stabilité.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le peroxyde d’hydrogène ou l’oxygène moléculaire peuvent être utilisés dans des conditions contrôlées.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés pour réduire des groupes fonctionnels spécifiques.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les halogénures ou les amines dans des conditions douces.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et deutérés de la Résolvine D2-d5, qui conservent les propriétés anti-inflammatoires et pro-résolutives du composé parent .

4. Applications de la recherche scientifique

La Résolvine D2-d5 a un large éventail d’applications en recherche scientifique, notamment :

Chimie :

- Utilisée comme étalon interne pour la quantification de la Résolvine D2 en chimie analytique.

- Étudiée pour ses propriétés chimiques uniques dues à l’incorporation du deutérium .

Biologie :

- Investigée pour son rôle dans la résolution de l’inflammation et la régulation de la réponse immunitaire.

- Étudiée pour ses effets sur le trafic des leucocytes et la phagocytose des macrophages .

Médecine :

- Explorée comme agent thérapeutique potentiel pour le traitement des maladies inflammatoires chroniques telles que la polyarthrite rhumatoïde, le psoriasis et les maladies inflammatoires de l’intestin.

- Investigée pour son rôle dans la réduction de la production excessive de cytokines et le recrutement des neutrophiles dans le sepsis .

Industrie :

- Utilisée dans le développement de médicaments et de compléments anti-inflammatoires.

- Étudiée pour ses applications potentielles dans les industries alimentaire et nutraceutique .

Applications De Recherche Scientifique

Resolvin D2-d5 has a wide range of scientific research applications, including:

Chemistry:

- Used as an internal standard for the quantification of Resolvin D2 in analytical chemistry.

- Studied for its unique chemical properties due to deuterium incorporation .

Biology:

- Investigated for its role in the resolution of inflammation and immune response regulation.

- Studied for its effects on leukocyte trafficking and macrophage phagocytosis .

Medicine:

- Explored as a potential therapeutic agent for treating chronic inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel diseases.

- Investigated for its role in reducing excessive cytokine production and neutrophil recruitment in sepsis .

Industry:

- Used in the development of anti-inflammatory drugs and supplements.

- Studied for its potential applications in the food and nutraceutical industries .

Comparaison Avec Des Composés Similaires

La Résolvine D2-d5 est unique en raison de l’incorporation du deutérium, ce qui améliore sa stabilité et prolonge son activité biologique. Les composés similaires comprennent :

Résolvine D1 : Un autre médiateur spécialisé pro-résolutif dérivé de l’acide docosahexaénoïque, connu pour ses propriétés anti-inflammatoires.

Résolvine E1 : Dérivée de l’acide eicosapentaénoïque, elle joue également un rôle dans la résolution de l’inflammation.

Protectines et Maresines : Autres classes de médiateurs spécialisés pro-résolutifs ayant des fonctions similaires dans la résolution de l’inflammation.

La Résolvine D2-d5 se distingue par sa stabilité accrue et son activité prolongée, ce qui en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles.

Propriétés

IUPAC Name |

(4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-21,21,22,22,22-pentadeuterio-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,11-8-,14-10+,17-12+/t19-,20+,21-/m1/s1/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFAUGXNBOBQDM-XNSNRJMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@@H]([C@@H](\C=C\C=C\C=C/C=C/[C@H](C/C=C\CCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[μ-(7-Hydroxy-3-oxo-3H-phenoxazine-4,6-diyl)]bis(2,2,2-trifluoroacetato-κO)di-mercury](/img/new.no-structure.jpg)

![2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B586416.png)